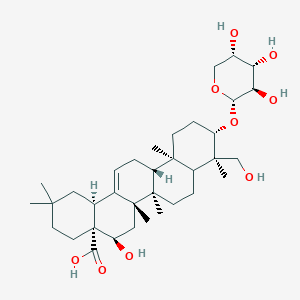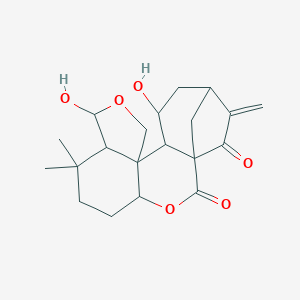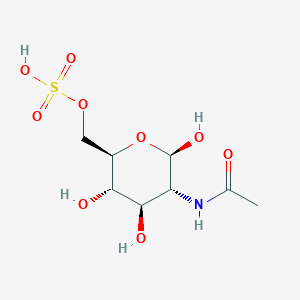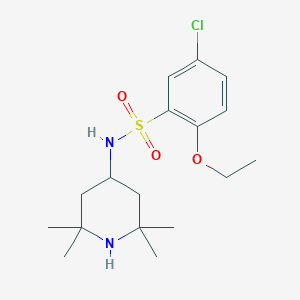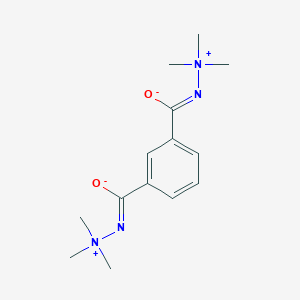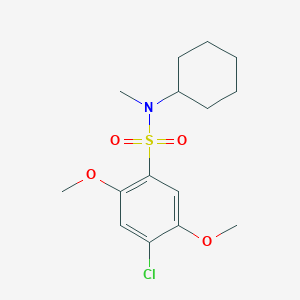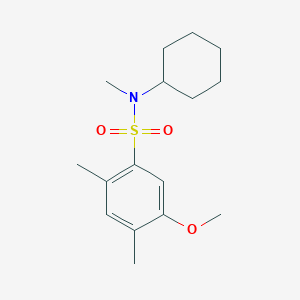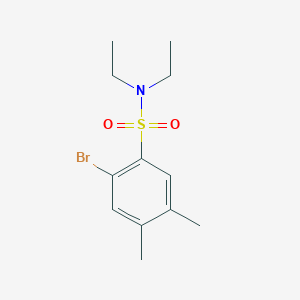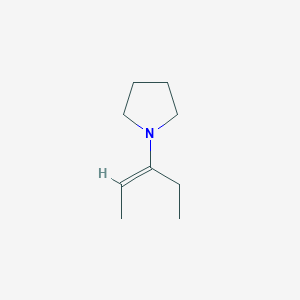
(E)-1-Pyrrolidino-2-pentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-Pyrrolidino-2-pentene, also known as PPT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPT is a chiral molecule that is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of (E)-1-Pyrrolidino-2-pentene is complex and not fully understood. This compound has been shown to interact with various receptors in the brain, including the nicotinic acetylcholine receptor and the sigma receptor. This compound has also been shown to have an effect on the release of various neurotransmitters, including dopamine and serotonin. The exact mechanism by which this compound exerts its effects is still the subject of ongoing research.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory. This compound has also been shown to have an effect on the release of various neurotransmitters, including dopamine and serotonin. This compound has also been shown to have an effect on the immune system, with some studies suggesting that this compound may have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-1-Pyrrolidino-2-pentene has several advantages and limitations for lab experiments. One advantage is that this compound is a chiral molecule, which allows for the production of enantiomerically pure compounds. This compound is also relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound has not been extensively studied for its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (E)-1-Pyrrolidino-2-pentene. One area of research is the development of new drugs based on this compound. This compound has been shown to have potential as a ligand for various receptors, making it a promising candidate for drug development. Another area of research is the study of this compound's effects on the immune system. Some studies suggest that this compound may have anti-inflammatory properties, which could have implications for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of (E)-1-Pyrrolidino-2-pentene involves a multi-step process that begins with the reaction of 1,5-dibromopentane with sodium hydride to form 1,5-pentadiene. This compound is then reacted with pyrrolidine to form this compound. The reaction is carried out under specific conditions, including the use of a solvent and a catalyst, to ensure a high yield of the desired product.
Aplicaciones Científicas De Investigación
(E)-1-Pyrrolidino-2-pentene has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have potential as a ligand for various receptors, including the nicotinic acetylcholine receptor and the sigma receptor. This compound has also been studied for its potential use in the development of new drugs for the treatment of various diseases, including Alzheimer's disease and schizophrenia. In materials science, this compound has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, this compound has been used as a chiral auxiliary in various reactions, allowing for the production of enantiomerically pure compounds.
Propiedades
Número CAS |
13750-57-7 |
|---|---|
Fórmula molecular |
C17H13ClN6O5 |
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
1-[(E)-pent-2-en-3-yl]pyrrolidine |
InChI |
InChI=1S/C9H17N/c1-3-9(4-2)10-7-5-6-8-10/h3H,4-8H2,1-2H3/b9-3+ |
Clave InChI |
LSQXOLFOAOCMSS-YCRREMRBSA-N |
SMILES isomérico |
CC/C(=C\C)/N1CCCC1 |
SMILES |
CCC(=CC)N1CCCC1 |
SMILES canónico |
CCC(=CC)N1CCCC1 |
Sinónimos |
(E)-1-Pyrrolidino-2-pentene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




